molecular formula C7H8O3 B6589076 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2168621-24-5

3-oxobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B6589076
CAS No.: 2168621-24-5
M. Wt: 140.1
InChI Key:
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Description

3-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with the molecular formula C6H8O3. It is characterized by a unique structure that includes a bicyclo[3.1.0]hexane ring system with a ketone group at the 3-position and a carboxylic acid group at the 6-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Carboxylation: The carboxylic acid group at the 6-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions at the carboxylic acid group, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

3-oxobicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
  • 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, 2-oxo-, methyl ester
  • 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, 2-oxo-, ethyl ester

Uniqueness

3-oxobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a ketone and a carboxylic acid group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of a catalytic amount of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is hydrolyzed with aqueous sodium hydroxide to form the corresponding diacid.", "Step 3: The diacid is decarboxylated with sodium bicarbonate in ethanol to form the bicyclic ketone.", "Step 4: The bicyclic ketone is oxidized with aqueous sodium hypochlorite in the presence of hydrochloric acid to form the target compound, 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid." ] }

CAS No.

2168621-24-5

Molecular Formula

C7H8O3

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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